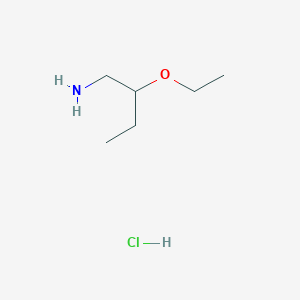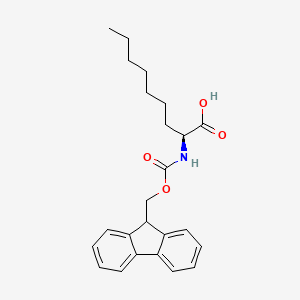
PEG4-biotin acid
Overview
Description
Mechanism of Action
Target of Action
PEG4-Biotin Acid, also known as NHS-PEG4-Biotin, is primarily used to biotinylate proteins, antibodies, and other primary amine-containing macromolecules . The primary targets of this compound are the primary amine groups (-NH2), which are found in the side chain of lysine (K) residues and the N-terminus of each polypeptide .
Mode of Action
The mode of action of this compound involves the formation of an amide bond with primary amine groups in proteins. This is achieved through a nucleophilic attack in pH 7-9 buffers, which results in the release of N-Hydroxysuccinimide (NHS) and the formation of a stable amide bond . The PEG4 spacer arm in the compound provides an extended reach that allows the biotin to access the binding pocket of the protein .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein labeling and detection. Biotinylated proteins can be purified and detected using avidin, streptavidin, or NeutrAvidin Products . This process is crucial in various biochemical assays and research applications, including the study of protein expression and regulation, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chemical properties. The compound is water-soluble due to the hydrophilic polyethylene glycol (PEG) spacer arm, which is transferred to the biotinylated molecule . This property enhances the solubility of the biotinylated proteins and prevents their aggregation when stored in solution . .
Result of Action
The result of the action of this compound is the successful biotinylation of proteins. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . Moreover, an antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Action Environment
The action of this compound is influenced by several environmental factors. Therefore, only primary amines exposed on the surface will be biotinylated with NHS-PEG4-Biotin as long as the cell remains intact . Additionally, the compound is sensitive to pH changes, reacting efficiently with primary amino groups in pH 7-9 buffers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG4-biotin acid typically involves the conjugation of biotin with a polyethylene glycol (PEG) spacer. One common method is to react biotin with a PEG derivative that has a reactive functional group, such as N-hydroxysuccinimide (NHS) ester or 2,3,5,6-tetrafluorophenol (TFP) ester. The reaction is usually carried out in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to form a stable amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
PEG4-biotin acid undergoes various chemical reactions, including:
Biotinylation: The primary reaction involves the conjugation of biotin to proteins or other molecules through the PEG spacer.
Click Chemistry: This compound can participate in copper-free click chemistry reactions, forming stable triazoles with azides.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) esters: Used for biotinylation reactions in pH 7-9 buffers.
Copper-free click chemistry reagents: Such as dibenzocyclooctyne (DBCO) for reactions with azides.
Major Products Formed
Biotinylated Proteins: Proteins labeled with biotin through the PEG spacer.
Triazoles: Formed through click chemistry reactions with azides.
Scientific Research Applications
PEG4-biotin acid has a wide range of applications in scientific research:
Protein Labeling: Used to biotinylate antibodies and other proteins for detection or purification using streptavidin probes or resins.
Surface Modification: Enhances the solubility and stability of biotinylated molecules, reducing aggregation.
Drug Delivery: Utilized in the development of drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Diagnostic Assays: Employed in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure but contains an NHS ester group for biotinylation.
Biotin-PEG4-DBCO: Used for copper-free click chemistry reactions.
Biotin-PEG4-Hydrazide: Contains a hydrazide group for aldehyde-reactive biotinylation.
Uniqueness
PEG4-biotin acid is unique due to its propionic acid-functionalized tetraethylene glycol derivative, which provides superior solubility and performance characteristics compared to traditional biotinylation reagents. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXFFWLRKVJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)






